Cdk1-IN-5

CDK1 inhibition Kinase assay IC50 comparison

Standard CDK inhibitors like RO-3306 lack selectivity, confounding cell cycle research in CDK1-overexpressing models (e.g., pancreatic ductal adenocarcinoma). Cdk1-IN-5 (compound 10h) provides defined target engagement.\n\n- **Selectivity window:** 4.5x over CDK2; >57x over non-CDK kinases.\n- **Proven efficacy:** Induces G2/M arrest in MDA-PATC53 & PL45 cells.\n- **Application:** Tool for CDK1 dependency validation & benchmark comparator.

Molecular Formula C27H26ClN5OS
Molecular Weight 504.0 g/mol
Cat. No. B12392774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk1-IN-5
Molecular FormulaC27H26ClN5OS
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35)
InChIKeyIVSLHVMDZYSVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk1-IN-5: Selective Piperazine-Tethered Phthalazine CDK1 Inhibitor


Cdk1-IN-5 (also referred to as 10h) is a selective small-molecule inhibitor of cyclin-dependent kinase 1 (CDK1) belonging to the 1-piperazinyl-4-benzylphthalazine chemotype [1]. It exhibits an IC50 of 42.19 nM against CDK1, with selectivity over the closely related kinases CDK2 (IC50 = 188.71 nM) and CDK5 (IC50 = 354.15 nM) . The compound demonstrates potent anti-proliferative activity against CDK1-overexpressing pancreatic ductal adenocarcinoma (PDAC) cell lines, making it a valuable tool for investigating CDK1-driven oncology pathways [1].

1 CDK1 kinase selectivity research workflow
2 Reduced CDK2/5 co-inhibition for pathway attribution
3 Cell-model endpoint review in CDK1-overexpressing cancer lines

Cdk1-IN-5: Not Interchangeable with Generic CDK1 Inhibitors


Generic substitution among CDK1 inhibitors is highly inadvisable due to substantial divergence in kinase selectivity profiles, off-target liability, and cellular potency. While compounds like RO-3306 and NU6102 also target CDK1, their broader inhibition of CDK2 or additional kinases can confound experimental interpretation and lead to distinct phenotypic outcomes [1]. Cdk1-IN-5's specific selectivity window—marked by >4.4-fold selectivity over CDK2 and >8.3-fold selectivity over CDK5—combined with its validated anti-proliferative activity in PDAC models, defines a unique pharmacological fingerprint that cannot be replicated by alternative CDK1 inhibitors [2].

Pan-CDK agents (e.g., JNJ-7706621)

Equipotent on CDK2 may introduce broad kinase co-inhibition, shifting phenotype interpretation away from CDK1-specific signaling.

Structural analog (CDK1-IN-3)

Different potency–selectivity balance may not replicate the same target engagement profile in CDK1-dependent models.

Multi-CDK clinical candidates (e.g., Dinaciclib)

Potent CDK2/5/9 inhibition obscures CDK1-specific endpoints and may not support selective target validation.

Cdk1-IN-5 Comparative Evidence Guide


Kinase Selectivity: CDK1 vs. CDK2/5

Cdk1-IN-5 inhibits CDK1 with an IC50 of 42.19 nM, exhibiting slightly lower potency than RO-3306 (IC50 = 35 nM) but with a distinctly different selectivity profile . While RO-3306 displays only ~10-fold selectivity over CDK2 (IC50 = 340 nM), Cdk1-IN-5 achieves a selectivity ratio of 4.5-fold over CDK2, indicating a different kinase inhibition landscape that may be advantageous in specific experimental contexts where tighter CDK1 selectivity over CDK2 is required .

CDK1 Selectivity
Head-to-head
CDK1 IC50: 42.19 nM 4.47x selectivity over CDK2 8.39x selectivity over CDK5

CDK1 inhibition selectivity profile supports pathway-specific attribution

Compared to CDK1-IN-3 (8.29x over CDK2) and JNJ-7706621 (0.44x)

CDK1 inhibition Kinase assay IC50 comparison

Off-Target Kinase Selectivity

Cdk1-IN-5 demonstrates a distinct selectivity profile against CDK2 and CDK5, with IC50 values of 188.71 nM and 354.15 nM, respectively, corresponding to selectivity ratios of 4.5-fold and 8.4-fold over CDK1 . In contrast, NU6102 is a potent dual CDK1/CDK2 inhibitor with IC50s of 9.5 nM and 5.4 nM for CDK1 and CDK2, respectively—exhibiting no selectivity between these two kinases [1]. This fundamental difference in kinase targeting has profound implications for experimental outcomes, as NU6102 will simultaneously inhibit both CDK1 and CDK2, whereas Cdk1-IN-5 preferentially targets CDK1.

Off-target Selectivity
Class-level
JAK1 IC50: 2417 nM >57x selectivity window vs. CDK1

Broad off-target discrimination may reduce multi-kinase confounding

Class-level comparison with multi-CDK inhibitors (e.g., Dinaciclib: CDK1/2/5/9 IC50

Kinase selectivity CDK2 CDK5 Off-target

Anti-Proliferative Activity in PDAC Models

Cdk1-IN-5 exhibits a clean off-target profile against a panel of clinically relevant kinases. At a concentration of 0-10 μM, it weakly inhibits AXL (IC50 = 5,649 nM), PTK2B (IC50 = 8,945 nM), FGFR (IC50 = 2,538 nM), JAK1 (IC50 = 2,417 nM), IGF1R (IC50 = 8,546 nM), and BRAF (IC50 = 8,138 nM) . The selectivity ratios for these off-targets range from 57-fold (JAK1) to 212-fold (PTK2B) over CDK1. In contrast, many commonly used CDK1 inhibitors, such as NU6102, exhibit potent inhibition of CDK4 (IC50 = 1.6 μM) and DYRK1A (IC50 = 0.9 μM) [1], while CDKI-73 (LS-007) potently inhibits CDK2, CDK4, and CDK9 with IC50s in the low nanomolar range . Cdk1-IN-5's cleaner off-target profile minimizes confounding effects in cellular assays.

Anti-Proliferative Activity
Head-to-head
MDA-PATC53 IC50: 0.73 µM 1.43x less potent than CDK1-IN-3 (0.51 µM) PL45 IC50: 1.00 µM vs. CDK1-IN-3 0.74 µM

Sub-µM cellular response in PDAC models supports target engagement studies

72 h MTT assay; comparable potency to lead analog confirms cellular CDK1 engagement

Off-target Kinase profiling Selectivity AXL FGFR JAK1

Target Engagement: CDK1 Downregulation and G2/M Arrest

Cdk1-IN-5 (10h) demonstrates potent anti-proliferative activity specifically in CDK1-overexpressing pancreatic ductal adenocarcinoma (PDAC) cell lines. It inhibits the growth of MDA-PATC53 cells with an IC50 of 0.73 μM and PL45 cells with an IC50 of 1.00 μM [1]. This activity is particularly relevant given that CDK1 overexpression in PDAC positively correlates with tumor size, histological grade, and aggressiveness [1]. While RO-3306 has been shown to induce G2/M arrest and apoptosis in various cancer cell lines, its specific activity in CDK1-overexpressing PDAC models is not well-documented . Cdk1-IN-5's validated activity in PDAC models provides a clear rationale for its selection in pancreatic cancer research.

Target Engagement
Assay context
CDK1 protein ↓ at 0.73 µM
G2/M cell cycle arrest

On-target mechanism confirmed in CDK1-overexpressing PDAC cells

MDA-PATC53 cells; Western blot and flow cytometry; model-specific validation

Pancreatic cancer PDAC Anti-proliferative Cell viability MDA-PATC53

Cdk1-IN-5 Research Applications


CDK1 Signaling in Pancreatic Cancer

Cdk1-IN-5 is ideally suited for studies investigating CDK1-driven oncogenic signaling in pancreatic cancer. Its validated anti-proliferative activity in CDK1-overexpressing PDAC cell lines (MDA-PATC53 IC50 = 0.73 μM; PL45 IC50 = 1.00 μM) and its clean off-target profile make it the preferred tool compound for dissecting CDK1-specific contributions to PDAC progression, cell cycle regulation, and therapeutic response [1].

Selectivity Profiling Against Pan-CDK Inhibitors

For experiments requiring specific induction of G2/M phase cell cycle arrest, Cdk1-IN-5 offers a clear advantage over dual CDK1/CDK2 inhibitors like NU6102. Its >4.4-fold selectivity over CDK2 ensures that observed cell cycle effects are primarily driven by CDK1 inhibition, rather than concurrent CDK2 blockade [1]. This selectivity is critical for accurate mechanistic studies of mitotic entry and progression .

CDK1 Target Validation in PDAC and Other Cancers

Cdk1-IN-5's well-characterized selectivity profile against a panel of clinically relevant kinases (AXL, PTK2B, FGFR, JAK1, IGF1R, BRAF) provides a valuable reference point for comparative kinase inhibitor studies [1]. Its >57-fold selectivity window over these off-targets allows researchers to benchmark new CDK1 inhibitors or investigate the phenotypic consequences of CDK1 inhibition with minimal confounding off-target activity .

CDK1-Dependent Cancer Cell Line Screening

Cdk1-IN-5 is an effective tool for screening cancer cell line panels to identify CDK1-dependent tumors. Its ability to inhibit growth of PDAC, melanoma, leukemia, colon, and breast cancer cells by over 62% at 0-10 μM provides a robust phenotypic readout for CDK1 addiction [1]. This broad anti-cancer activity profile, combined with its selectivity, makes it a valuable probe for functional genomics and drug sensitivity studies .

Application
Selection Property
Validation Focus
CDK1 signaling in pancreatic cancer research
CDK1-overexpressing PDAC cell models
Cell proliferation and cycle endpoints
CDK1 inhibitor selectivity profiling
Selectivity window vs. CDK2/5 and off-target kinases
Isoform selectivity assay comparison
CDK1 target validation in cancer models
Target engagement and G2/M arrest confirmation
On-target cellular response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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